molecular formula C8H18N2 B3394902 (4-Ethylcyclohexyl)hydrazine CAS No. 1016718-51-6

(4-Ethylcyclohexyl)hydrazine

Cat. No.: B3394902
CAS No.: 1016718-51-6
M. Wt: 142.24 g/mol
InChI Key: NRRFYRIBGMVJEM-UHFFFAOYSA-N
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Description

(4-Ethylcyclohexyl)hydrazine is an organic compound with the molecular formula C8H18N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 4-ethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylcyclohexyl)hydrazine typically involves the reaction of 4-ethylcyclohexanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of an acid catalyst. The general reaction scheme is as follows:

4-Ethylcyclohexanone+Hydrazine HydrateThis compound+Water\text{4-Ethylcyclohexanone} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} 4-Ethylcyclohexanone+Hydrazine Hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (4-Ethylcyclohexyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form amines or other reduced nitrogen species.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Azines or other nitrogen-containing compounds.

    Reduction: Amines or other reduced nitrogen species.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

(4-Ethylcyclohexyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Ethylcyclohexyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The hydrazine group can form stable complexes with metal ions, which can influence its reactivity and biological activity. The exact molecular pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

    Cyclohexylhydrazine: Similar structure but without the ethyl group.

    Phenylhydrazine: Contains a phenyl group instead of the cyclohexyl group.

    Methylhydrazine: Contains a methyl group instead of the cyclohexyl group.

Uniqueness: (4-Ethylcyclohexyl)hydrazine is unique due to the presence of the 4-ethylcyclohexyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(4-ethylcyclohexyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-7-3-5-8(10-9)6-4-7/h7-8,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRFYRIBGMVJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602654
Record name (4-Ethylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016718-51-6
Record name (4-Ethylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Ethylcyclohexyl)hydrazine
Reactant of Route 2
(4-Ethylcyclohexyl)hydrazine
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(4-Ethylcyclohexyl)hydrazine
Reactant of Route 4
(4-Ethylcyclohexyl)hydrazine
Reactant of Route 5
(4-Ethylcyclohexyl)hydrazine
Reactant of Route 6
(4-Ethylcyclohexyl)hydrazine

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